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Compound of Interest

Compound Name: SAHM1

Cat. No.: B15623454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of SAHM1, a synthetic,

cell-permeable, hydrocarbon-stapled α-helical peptide. SAHM1 is a potent inhibitor of the

Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and

differentiation. Dysregulation of the Notch pathway is implicated in various diseases, including

T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma, making it a key therapeutic

target.

Core Mechanism of Action: Inhibition of the Notch
Transactivation Complex
SAHM1 functions by directly targeting a critical protein-protein interface within the Notch

transactivation complex.[1][2] In the canonical Notch signaling pathway, ligand binding to a

Notch receptor on the cell surface triggers a series of proteolytic cleavages, ultimately releasing

the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a

ternary complex with the DNA-binding protein CSL (CBF1/RBP-Jκ/Su(H)/Lag-1) and a

Mastermind-like (MAML) coactivator.[3][4][5][6] This complex activates the transcription of

downstream Notch target genes.

SAHM1 is a stabilized alpha-helical peptide derived from Mastermind-like 1 (MAML1).[3] It

mimics the helical region of MAML1 that binds to the NICD-CSL complex. By competitively

binding to this interface, SAHM1 effectively prevents the recruitment of endogenous MAML
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proteins, thereby blocking the assembly of a functional Notch transactivation complex.[2][3]

This leads to the genome-wide suppression of Notch-activated genes.[2]

SAHM1 is rendered cell-permeable by its hydrocarbon staple, which enhances its proteolytic

resistance and facilitates cellular entry.[2] Studies using fluorescently-labeled SAHM1 have

shown that its cellular uptake is an active process, consistent with an endocytic mechanism.[2]

Once inside the cell, SAHM1 is distributed throughout the cytoplasm and the nucleus, allowing

it to access its nuclear target.[2]

Quantitative Data
The following tables summarize the key quantitative parameters of SAHM1's activity based on

preclinical studies.

Table 1: Binding Affinity of SAHM1

Parameter Value Method
Target
Complex

Reference

Dissociation

Constant (Kd)
0.12 ± 0.02 µM

Fluorescence

Polarization
RAMANK–CSL [2]

Table 2: In Vitro Efficacy of SAHM1
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Cell Line Assay Effect Concentration Reference

KOPT-K1 (T-

ALL)

Luciferase

Reporter Assay

Near complete

repression of

Notch1 activity

0.55–45 µM [2][7]

KOPT-K1 (T-

ALL)
qRT-PCR

Decreased

expression of

HES1, MYC,

DTX1

20 µM [2][7]

Multiple T-ALL

cell lines

Proliferation

Assay

Marked reduction

in proliferation in

Notch-dependent

lines

Not specified [2]

T-ALL cell lines Apoptosis Assay
Induction of

caspase 3 and 7
Not specified [2]

Table 3: In Vivo Efficacy of SAHM1

Disease Model Treatment Regimen Key Findings Reference

Murine model of T-

ALL

Pre-treatment of

leukemic cells with

SAHM1 before

inoculation

Statistically significant

reduction in spleen

weight and circulating

lymphoblasts

[2]

House dust mite-

driven asthma model

in mice

Topical therapeutic

intervention during

challenge phase

Marked reduction of

eosinophil and T-cell

numbers in

bronchoalveolar

lavage fluid; Reduced

bronchial

hyperreactivity

[3][8]

Signaling Pathways and Experimental Workflows
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The following diagram illustrates the canonical Notch signaling pathway and the mechanism of

inhibition by SAHM1.

Extracellular Space

Cell Membrane

Cytoplasm

Nucleus

Ligand

Notch_Receptor

1. Ligand Binding

NICD

2. Proteolytic
Cleavage

NICD

3. Nuclear
Translocation

Active Transcription
Complex

CSL MAML

4. Complex
Assembly

Notch Target Genes
(e.g., HES1, MYC)

5. Gene
Transcription

SAHM1

Inhibition

Click to download full resolution via product page

Caption: Mechanism of SAHM1 action in the Notch signaling pathway.

The following diagram outlines a typical experimental workflow to evaluate the efficacy of

SAHM1.
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Caption: A typical experimental workflow for evaluating SAHM1.

Experimental Protocols
This assay is used to quantitatively measure the binding of SAHM1 to the Notch transactivation

complex components.
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Principle: The assay measures the change in the polarization of fluorescently labeled

SAHM1 upon binding to a larger protein complex (e.g., RAMANK-CSL). The slower rotation

of the larger complex results in a higher polarization value.

Materials:

Fluorescently labeled SAHM1 (e.g., FITC-SAHM1)

Purified RAMANK and CSL proteins

Binding buffer (e.g., PBS with 0.1% Tween-20)

Microplate reader with polarization filters

Protocol:

1. Prepare a solution of the pre-formed RAMANK-CSL complex at a constant concentration.

2. Prepare serial dilutions of fluorescently labeled SAHM1.

3. Add the RAMANK-CSL complex and the labeled SAHM1 dilutions to the wells of a

microplate.

4. Incubate at room temperature to allow binding to reach equilibrium.

5. Measure fluorescence polarization using the microplate reader.

6. The dissociation constant (Kd) is calculated by fitting the binding curve.

This technique is used to demonstrate that SAHM1 disrupts the interaction between NICD and

MAML1 in a cellular context.

Principle: An antibody against a specific protein (e.g., MAML1) is used to pull down that

protein and its binding partners from a cell lysate. The presence of interacting proteins is

then detected by Western blotting.

Materials:
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Notch-dependent cells (e.g., KOPT-K1)

SAHM1 and control peptides

Lysis buffer (non-denaturing)

Antibody against MAML1

Protein A/G-coupled beads

Antibody against ICN1 for Western blotting

Protocol:

1. Treat cells with SAHM1 or a control peptide.

2. Lyse the cells to release protein complexes.

3. Incubate the cell lysate with an anti-MAML1 antibody.

4. Add protein A/G beads to capture the antibody-protein complexes.

5. Wash the beads to remove non-specific binding.

6. Elute the proteins from the beads.

7. Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-

ICN1 antibody to detect the amount of ICN1 that was co-immunoprecipitated with MAML1.

A decrease in the ICN1 signal in SAHM1-treated samples indicates disruption of the

interaction.[2]

This assay measures the transcriptional activity of the Notch pathway.

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene

under the control of a promoter with CSL binding sites. Activation of the Notch pathway leads

to luciferase expression, which can be quantified by measuring light emission.

Materials:
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HEK293T or other suitable cells

Luciferase reporter plasmid (e.g., pGL3-CSL-Luc)

Expression plasmids for constitutively active Notch1

SAHM1 and control peptides

Luciferase assay reagent

Luminometer

Protocol:

1. Co-transfect cells with the luciferase reporter plasmid and the constitutively active Notch1

expression plasmid.

2. Treat the transfected cells with various concentrations of SAHM1 or a control peptide.

3. After an appropriate incubation period, lyse the cells.

4. Add the luciferase assay reagent to the cell lysate.

5. Measure the luminescence using a luminometer. A dose-dependent decrease in

luminescence indicates inhibition of Notch signaling by SAHM1.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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